

# Avotaciclib metabolic stability assessment

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## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

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## Available Information on Avotaciclib

From the search results, we can confirm that **Avotaciclib** (also known as BEY1107) is an investigational drug. The table below summarizes the key details found:

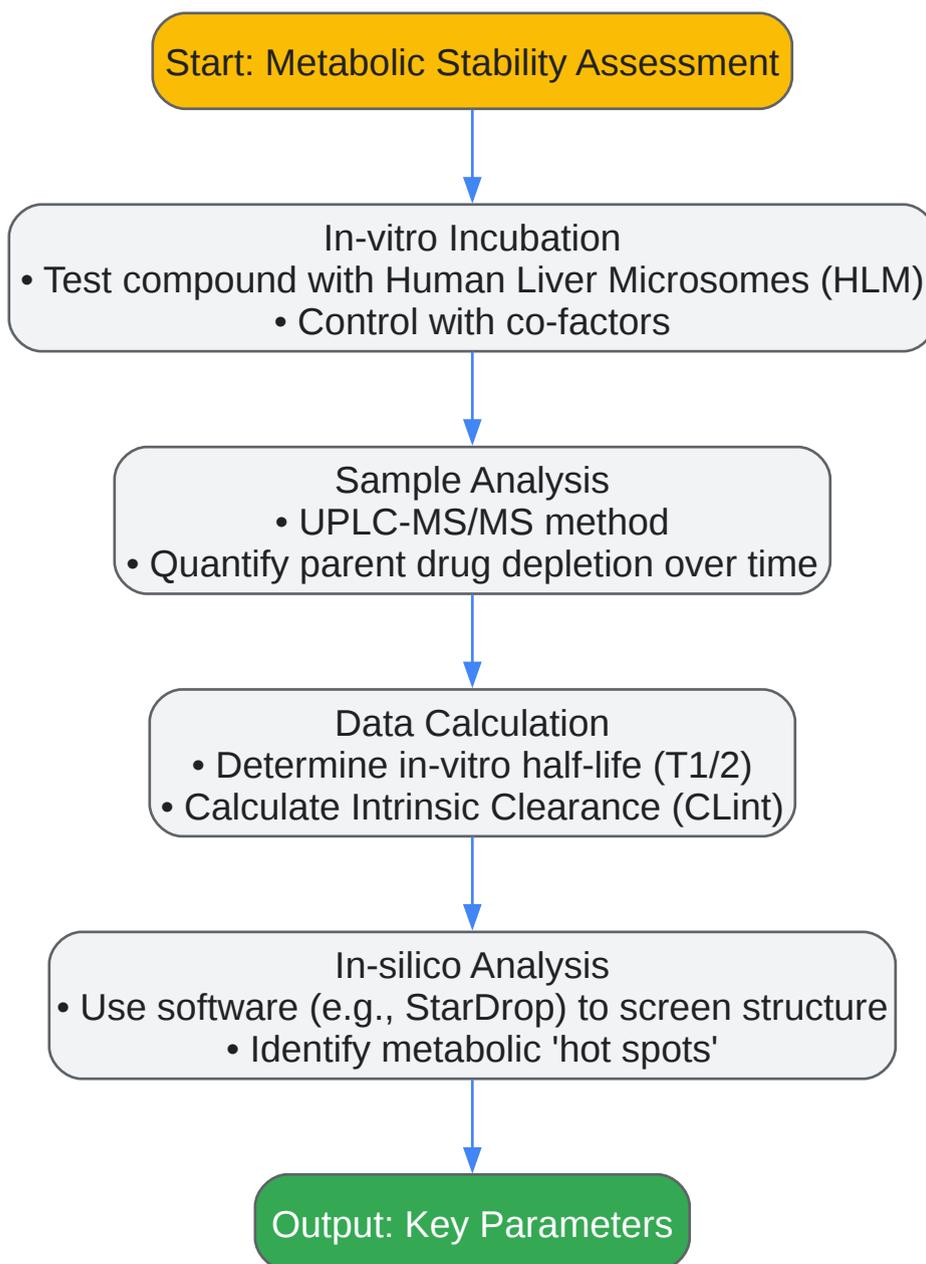
Aspect	Details
Drug Name	Avotaciclib (BEY1107) [1] [2]
Primary Target	Cyclin-dependent kinase 1 (CDK1) [1]
Indication Status	Investigational; currently in clinical trials for cancers including pancreatic cancer, glioblastoma, and metastatic colorectal cancer [2].

| **Available Data** | **Mechanism of Action:** CDK1 inhibitor, leading to inhibition of tumor cell proliferation and apoptosis [1]. **In-vitro Activity:** Data on cell viability (EC50) in non-small cell lung cancer cell lines is available [1]. | **Missing Data** | **No experimental data** on metabolic stability, intrinsic clearance, half-life, or specific metabolic enzymes [2]. |

## Standard Framework for Metabolic Stability Assessment

Although specific data for **Avotacilib** is lacking, the following experimental protocol is a standard and robust method for obtaining the required comparative data, as exemplified by a study on a different drug, Avapritinib [3].

The workflow below outlines the key stages of this methodology:



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## Detailed Experimental Protocol

This section breaks down the key components of the workflow shown above [3] [4].

- **1. In-vitro Incubation System**

- **Biological System:** The test compound is incubated with **Human Liver Microsomes (HLMs)**, which contain the major cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
- **Controls & Conditions:** The incubation mixture includes necessary co-factors (like NADPH) and is maintained at a physiological pH (7.4) and temperature (37°C).

- **2. Analytical Detection: UPLC-MS/MS**

- **Technique:** A **fast and green UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry)** method is employed.
- **Separation:** Compounds are separated using a reversed-phase C18 column with an isocratic mobile phase (e.g., 40% acetonitrile).
- **Quantification:** The mass spectrometer monitors the depletion of the intact parent drug over time to determine the rate of metabolism.

- **3. Key Data Output and Calculations**

- **In-vitro Half-life (T<sub>1/2</sub>):** The time taken for the concentration of the parent drug to reduce by half in the incubation system. A longer half-life indicates higher metabolic stability.
- **Intrinsic Clearance (CL<sub>int</sub>):** The volume of the incubation system cleared of the drug per unit time, calculated from the depletion rate and microsomal protein concentration. A lower CL<sub>int</sub> value indicates higher metabolic stability.

- **4. In-silico Modeling**

- **Purpose:** Software like StarDrop with its DEREK module is used to analyze the chemical structure of the compound.
- **Output:** It predicts structural alerts associated with metabolic lability (e.g., labile methyl pyrazole moieties) and potential toxicity, guiding structural modifications to improve stability.

## How to Proceed with Your Research

Given the lack of publicly available data for **Avotaciclib**, here are practical suggestions for gathering the information you need:

- **Consult Scientific Publications:** Perform a detailed search on specialized databases like PubMed and Google Scholar using keywords such as "BEY1107 metabolism," "**Avotaciclib** ADME," and "**Avotaciclib** pharmacokinetics."
- **Review Clinical Trial Records:** Check the official clinical trial registries (such as ClinicalTrials.gov for the trials NCT03579836 and others mentioned in [2]). study protocols and results sometimes contain pharmacokinetic data.
- **Analyze Structural Analogs:** Since direct data is unavailable, researching the metabolic pathways of other CDK inhibitors (like Abemaciclib, which is primarily metabolized by CYP3A4 [5]) can provide useful insights for hypothesis generation.

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## References

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